N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide
Description
N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and a trifluoroacetamide group
Properties
Molecular Formula |
C8H6F4N2O |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H6F4N2O/c9-5-3-4(13)1-2-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) |
InChI Key |
HOTQJXIFPBWRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-amino-2-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-amino-2-fluoroaniline
Reagent: Trifluoroacetic anhydride
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The aromatic ring allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or other nucleophiles can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-fluorophenyl)acetamide
- N-(4-amino-2-fluorophenyl)methanesulfonamide
- N-(4-amino-2-fluorophenyl)benzamide
Uniqueness
N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications.
Biological Activity
N-(4-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈F₃N₃O, with a molecular weight of approximately 254.64 g/mol. The trifluoroacetamide group enhances lipophilicity and may influence the compound's biological interactions.
1. Enzyme Inhibition:
this compound has been shown to inhibit specific enzymes by binding to their active sites. This action can block substrate access and modulate various biochemical pathways involved in disease processes.
2. Protein Interaction:
The compound interacts with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability. This mechanism is crucial for its potential role in cancer therapies where protein interactions are pivotal .
Anticancer Potential
Recent studies have highlighted the compound's potential in cancer treatment. It has been suggested that this compound may enhance immune cell activation and could be a candidate for therapies resistant to anti-PD-1/PD-L1 treatments. Its structural features allow it to interact with biological targets that influence cell signaling pathways related to tumor growth and metastasis .
Case Studies
Case Study 1: Immune Modulation
A study investigated the effects of this compound on immune cell activation in a murine model. The results indicated a significant increase in T-cell proliferation and cytokine production when treated with the compound compared to controls. This suggests a potential role in enhancing immune responses against tumors.
Case Study 2: Resistance Mechanisms
In another study focusing on cancer cell lines resistant to conventional therapies, the compound demonstrated the ability to overcome resistance mechanisms by modulating signaling pathways associated with apoptosis and cell survival. The findings suggest that it could be integrated into combination therapies for more effective cancer treatment strategies .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Immune Activation | Increased T-cell proliferation; enhanced cytokine production |
| Study 2 | Resistance Mechanisms | Overcame resistance in cancer cell lines; modulated apoptosis pathways |
| Study 3 | Enzyme Inhibition | Significant inhibition of target enzymes; potential for drug development |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
